molecular formula C9H9NO3 B8664073 4,6-Dimethoxy-1,2-benzisoxazole

4,6-Dimethoxy-1,2-benzisoxazole

Cat. No. B8664073
M. Wt: 179.17 g/mol
InChI Key: WDVYLYYDNBRGFU-UHFFFAOYSA-N
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Patent
US04156005

Procedure details

Following the procedure substantially the same as described in Example 1, Step C, 1.97 g of 4,6-dimethoxysalicylaldoxime is treated with 2.0 g of trichloroacetylisocyanate to yield 1.3 g (72.6%) of 4,6-dimethoxy-1,2-benzisoxazole, m.p. 100°-101° C.
Name
4,6-dimethoxysalicylaldoxime
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([OH:14])[C:6](=[C:10]([O:12][CH3:13])[CH:11]=1)[CH:7]=[N:8]O.ClC(Cl)(Cl)C(N=C=O)=O>>[CH3:13][O:12][C:10]1[C:6]2[CH:7]=[N:8][O:14][C:5]=2[CH:4]=[C:3]([O:2][CH3:1])[CH:11]=1

Inputs

Step One
Name
4,6-dimethoxysalicylaldoxime
Quantity
1.97 g
Type
reactant
Smiles
COC=1C=C(C(C=NO)=C(C1)OC)O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
ClC(C(=O)N=C=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=CC2=C1C=NO2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 72.6%
YIELD: CALCULATEDPERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.